Sirpiglenastat
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
2079939-05-0 |
|---|---|
Molecular Formula |
C22H27N5O5 |
Molecular Weight |
441.5 g/mol |
IUPAC Name |
propan-2-yl (2S)-2-[[(2S)-2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]-6-diazo-5-oxohexanoate |
InChI |
InChI=1S/C22H27N5O5/c1-13(2)32-22(31)19(9-8-16(29)12-25-23)27-21(30)20(26-14(3)28)10-15-11-24-18-7-5-4-6-17(15)18/h4-7,11-13,19-20,24H,8-10H2,1-3H3,(H,26,28)(H,27,30)/t19-,20-/m0/s1 |
InChI Key |
LQNMCWOJACNQQM-PMACEKPBSA-N |
Isomeric SMILES |
CC(C)OC(=O)[C@H](CCC(=O)C=[N+]=[N-])NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)C |
Canonical SMILES |
CC(C)OC(=O)C(CCC(=O)C=[N+]=[N-])NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C |
Origin of Product |
United States |
Molecular Design and Biotransformation of Sirpiglenastat
Prodrug Strategy and Rationale
The primary rationale behind the development of sirpiglenastat is to mitigate the systemic toxicity associated with its active moiety, DON. news-medical.net Early clinical studies of DON demonstrated robust anti-tumor efficacy, but its development was halted due to severe toxic effects, particularly in the gastrointestinal tract. news-medical.netnih.gov This toxicity is linked to DON's mechanism of action, as it mimics the amino acid glutamine and inhibits numerous enzymes essential for the metabolism of rapidly dividing cells, including healthy cells in the gut. news-medical.netcancer.gov
Enzymatic Bioactivation of this compound to 6-Diazo-5-oxo-L-norleucine (DON)
This compound is a chemically modified version of DON, featuring a 2-acetamido-3-(1H-indol-3-yl)-propanamido group at its N-terminus and an isopropyl group at its C-terminal end. aacrjournals.org These chemical additions render the molecule inactive. dracenpharma.com The conversion of the this compound prodrug into its active form, DON, is dependent on enzymatic cleavage. aacrjournals.org This bioactivation process is catalyzed by esterases and proteases, enzymes that are responsible for removing the promoieties that mask the active DON molecule. aacrjournals.org
A cornerstone of the this compound design is its preferential conversion to DON within the tumor microenvironment (TME). nih.govresearchgate.net This targeted activation is possible because the necessary enzymes for its conversion, specifically esterases and proteases, are frequently overexpressed in various solid tumors compared to healthy tissues. aacrjournals.org This differential enzyme activity ensures that the cytotoxic payload is released predominantly at the site of the malignancy. nih.gov
Preclinical research has validated this tumor-targeting strategy, demonstrating significantly higher concentrations of DON in tumors compared to other tissues. In one study involving mice, the administration of this compound resulted in an 11-fold greater concentration of the active drug in the tumor relative to the gastrointestinal tract. news-medical.net Further quantitative data from studies in MC38 tumor-bearing mice support these findings, as shown in the table below.
| Tissue Compartment | DON Concentration (nM) | Tumor-to-Plasma Ratio |
| Tumor | 430 | 2.4x |
| Plasma | 178 | 1x |
| Data from a study where MC38 tumor-bearing mice were administered this compound at 0.5 mg/kg. dracenpharma.com |
Complementing its tumor-specific activation, this compound's design incorporates a mechanism for bio-inactivation in healthy tissues. news-medical.net This dual-action approach is critical for reducing the toxicity that plagued the parent compound, DON. nih.gov In non-tumorigenic tissues like the gastrointestinal tract, where the enzymatic landscape differs from that of tumors, this compound is metabolized into an inert, non-toxic compound. researchgate.netnews-medical.net This unique chemical design ensures that while the prodrug is activated in cancer cells, it is simultaneously inactivated in healthy tissues, effectively shielding them from the cytotoxic effects of DON. news-medical.net
Prodrug Stability and Systemic Exposure of Active Moiety
The stability of the prodrug form is a critical factor for its clinical utility. This compound was selected for development based on its high stability in human plasma and gastrointestinal tissues. dracenpharma.comdracenpharma.com This inherent stability prevents the premature, non-specific release of DON into the systemic circulation, a key failure point for previous attempts to deliver DON safely. dracenpharma.com
Mechanisms of Action: Comprehensive Glutamine Pathway Antagonism
Broad Inhibition of Glutamine-Metabolizing Enzymes
Sirpiglenastat, through its active moiety DON, covalently and irreversibly inhibits all ten known glutamine-metabolizing enzymes. medicalresearch.com This comprehensive inhibition distinguishes it from more selective inhibitors and is key to its potent anti-tumor effects. researchgate.netaacrjournals.org
A primary target of this compound is glutaminase (B10826351) (GLS), the enzyme that catalyzes the conversion of glutamine to glutamate (B1630785). aacrjournals.orgdracenpharma.com This initial step in glutamine catabolism is crucial for providing cancer cells with a source of nitrogen and carbon to fuel the tricarboxylic acid (TCA) cycle and support anabolic processes. nih.gov By inhibiting GLS, this compound effectively blocks this key metabolic entry point. dracenpharma.com
Beyond GLS, this compound's broad activity extends to a range of amidotransferases and other enzymes that utilize glutamine as a nitrogen donor for various biosynthetic pathways. aacrjournals.orgdracenpharma.com These enzymes are critical for the synthesis of essential macromolecules required for cancer cell growth and proliferation.
Key Glutamine-Utilizing Enzymes Inhibited by this compound:
| Enzyme Class | Specific Enzymes Inhibited (Examples) | Metabolic Pathway Affected |
| Amidotransferases | Phosphoribosyl pyrophosphate amidotransferase (PPAT), Formylglycinamide ribonucleotide (FGAR) amidotransferase, CTP synthetase (CTPS), GMP synthetase (GMPS) | De novo purine (B94841) and pyrimidine (B1678525) synthesis |
| Aminotransferases | Asparagine synthetase (ASNS) | Amino acid synthesis |
| Other | Carbamoyl phosphate synthetase II (CPS-II), Glucosamine-6-phosphate synthase (GFAT), NAD+ synthetase (NADSYN) | Pyrimidine synthesis, Hexosamine biosynthesis, NAD+ synthesis |
This multi-targeted approach prevents metabolic escape routes that might be available with more selective inhibitors. aacrjournals.org
A significant consequence of this compound's inhibition of glutamine-dependent enzymes is the disruption of de novo purine synthesis. aacrjournals.orgdracenpharma.com Specifically, the inhibition of formylglycinamide ribonucleotide (FGAR) amidotransferase leads to the accumulation of its substrate, FGAR. dracenpharma.comnih.gov This buildup serves as a biomarker of target engagement and highlights the profound metabolic bottleneck created by the drug. nih.gov The inability to synthesize purines de novo deprives cancer cells of the necessary building blocks for DNA and RNA replication, ultimately halting their proliferation. nih.gov
Metabolic Remodeling of the Tumor Microenvironment
The impact of this compound extends beyond the direct inhibition of tumor cell metabolism, leading to a significant remodeling of the tumor microenvironment (TME). nih.govdracenpharma.com This alteration of the metabolic landscape within the tumor has profound implications for both cancer cells and infiltrating immune cells.
By broadly targeting glutamine metabolism, this compound disrupts several canonical cancer metabolism pathways. aacrjournals.orgnih.gov Metabolomic profiling of tumors treated with this compound has revealed widespread changes indicative of a disruption of tumor anabolism. nih.gov This includes not only the impairment of nucleotide and amino acid synthesis but also effects on glycolysis and lipid metabolism. dracenpharma.com This metabolic crisis leads to the induction of apoptosis in cancer cells that are highly dependent on glutamine. medicalresearch.com
The inhibition of glutaminase and other glutamine-utilizing enzymes by this compound leads to significant and measurable alterations in the levels of glutamine and glutamate both within the tumor cells and in the extracellular space. aacrjournals.orgcancer.gov Studies have shown that treatment with this compound results in an accumulation of glutamine and a decrease in glutamate levels within the tumor. cancer.gov This shift in the glutamine-to-glutamate ratio is a direct indicator of the drug's on-target activity. aacrjournals.org
Dose-Dependent Modulation of Glutamine/Glutamate Ratios by this compound in a Murine Cancer Model
| Treatment Group | Plasma Glutamine/Glutamate Ratio | Tumor Glutamine/Glutamate Ratio |
| Vehicle | ~15 | ~0.5 |
| This compound (0.03 mg/kg) | ~20 | ~1.0 |
| This compound (0.5 mg/kg) | ~35 | ~2.5 |
Data adapted from in vivo studies in MC38 tumor-bearing mice. dracenpharma.com
This alteration of the metabolic milieu within the TME can also impact immune cell function, as immune cells also rely on glutamine for their activity. aacrjournals.org By increasing the availability of glutamine in the TME, this compound may enhance the function of anti-tumor immune cells. cancer.gov
Modulation of Immunosuppressive Metabolite Profiles
A key feature of the tumor microenvironment is the accumulation of metabolites that suppress anti-tumor immune responses. Metabolomic profiling of tumors treated with this compound has revealed significant alterations in these immunosuppressive oncometabolites. nih.govdracenpharma.com Treatment leads to a marked decrease in kynurenine and other tryptophan catabolites, which are known to inhibit T-cell function. dracenpharma.com Furthermore, this compound reduces the levels of cyclooxygenase (COX) and lipoxygenase (LOX) metabolites, such as prostaglandin E2 (PGE2), as well as adenine (B156593) and adenosine, all of which contribute to an immunosuppressive TME. dracenpharma.com This metabolic reprogramming helps to create conditions more favorable for the effective functioning of immune cells. dracenpharma.com
Table 1: Impact of this compound on Immunosuppressive Metabolites
| Metabolite Class | Specific Metabolites | Effect of this compound Treatment |
|---|---|---|
| Tryptophan Catabolites | Kynurenine | Decreased dracenpharma.com |
| COX/LOX Metabolites | Prostaglandin E2 (PGE2) | Decreased dracenpharma.com |
| Purines | Adenine / Adenosine | Decreased dracenpharma.com |
Immunomodulatory Effects and Antitumor Immune Response Stimulation
This compound induces potent antitumor immune responses by stimulating both the innate and adaptive immune systems. nih.govdracenpharma.comdracenpharma.comtargetmol.commedchemexpress.com This broad immunological modulation is a critical component of its therapeutic efficacy. nih.govaacrjournals.org By inhibiting glutamine metabolism in the TME, this compound alleviates the nutrient deprivation that impairs immune cell function, thereby enhancing the infiltration and activity of multiple immune cell types. nih.govmedicalresearch.com This leads to a rebalancing of the TME, fostering a highly proliferative and activated phenotype in immune cells for a durable anti-tumor response. medicalresearch.com
Enhancement of Innate Immune Cell Activity
The innate immune system serves as the first line of defense against tumors. This compound has been shown to stimulate several key components of this system. dracenpharma.comdracenpharma.comdracenpharma.com
In addition to conventional NK cells, this compound also promotes the infiltration of Natural Killer T (NKT) cells into the tumor microenvironment. nih.govaacrjournals.orgdracenpharma.com NKT cells are a unique subset of T lymphocytes that share properties with NK cells and play a role in bridging the innate and adaptive immune responses. nih.gov The increased presence of NKT cells further bolsters the innate anti-tumor response. aacrjournals.org
Tumor-Associated Macrophages (TAMs) can exist in two primary states: the pro-tumoral, immunosuppressive M2 phenotype or the anti-tumoral, immunostimulatory M1 phenotype. This compound treatment effectively repolarizes TAMs from the M2 to the M1 phenotype. nih.govaacrjournals.org This shift is crucial, as M1 macrophages actively participate in the anti-cancer immune response, contrasting with the immunosuppressive functions of M2 macrophages. nih.gov This effect is part of a broader inhibition of immunosuppressive myeloid cells, including both macrophages and myeloid-derived suppressor cells (MDSCs). dracenpharma.comdracenpharma.com
Modulation of Adaptive Immune Cell Function
This compound significantly enhances the adaptive immune response, primarily by modulating the function of T cells. dracenpharma.comdracenpharma.com Treatment results in a substantial increase in the infiltration of various T cell populations into the tumor, including total T cells (CD3+), helper T cells (CD4+), and cytotoxic T cells (CD8+). aacrjournals.org
Table 2: Effect of this compound on T Cell Infiltration
| T Cell Population | Metric | Vehicle Control | This compound Treatment | P-value |
|---|---|---|---|---|
| CD3+ T Cells | % of Live Cells | 1.98% | 6.78% | P = 0.0008 aacrjournals.org |
| CD8α+ T Cells | % of Live Cells | 3.21% | 5.35% | P = 0.015 aacrjournals.org |
Functionally, these T cells are more active and effective. nih.gov The increased CD8+ T cells exhibit a more proliferative phenotype, as shown by increased Ki67 expression, and a trend towards decreased expression of exhaustion markers. aacrjournals.org This suggests that this compound not only increases the number of T cells in the tumor but also reverses T-cell exhaustion, a common mechanism of immune evasion by cancers. nih.gov The mechanism for this may involve the increased availability of glutamine in the TME for T-cell use, as glutamine is essential for their proliferation and activation. cancer.gov
Increased T-Cell Proliferation and Activation
Research indicates that treatment with this compound leads to substantial changes in immune cell infiltrates within the tumor microenvironment. aacrjournals.orgnih.gov Flow cytometry analysis has shown that this compound treatment results in an increase in various immune cells, including CD3+, CD4+, and CD8+ T cells. aacrjournals.org
Functionally, these T cells demonstrate increased proliferation and activation. cancer.govaacrjournals.org Studies have observed that the increased CD8+ T cells exhibit a more proliferative phenotype, as indicated by Ki67+ staining. aacrjournals.org The mechanism is linked to the blockade of glutamine metabolism in tumor cells, which increases the availability of glutamine in the TME. cancer.gov As glutamine is crucial for T-cell generation, its increased concentration may enhance T-cell proliferation and activation, leading to further killing of tumor cells. cancer.gov This metabolic reprogramming shifts T cells toward a more anti-tumorigenic function. aacrjournals.org
Reduction of T-Cell Exhaustion
In addition to promoting proliferation, this compound has been shown to reduce T-cell exhaustion, a state of dysfunction that arises during chronic diseases like cancer. aacrjournals.org In preclinical models, T cells in tumors treated with this compound were found to be less exhausted. aacrjournals.orgnih.gov Specifically, there was a tendency for a decrease in exhaustion markers like PD-1+LAG-1+ on CD8+ T cells. aacrjournals.org
Further analysis of gene expression in treated tumors supports this finding. The relative expression of genes related to exhausted T cells was reduced following this compound treatment, indicating a shift away from the exhausted phenotype. aacrjournals.orgdracenpharma.com This reversal of exhaustion is a key component of this compound's immunomodulatory effect, helping to restore and sustain an effective anti-tumor immune response. aacrjournals.org
| Research Finding | Effect of this compound | Source |
| T-Cell Infiltration | Increased CD3+, CD4+, and CD8+ T cells in the TME. | aacrjournals.org |
| T-Cell Proliferation | Increased proliferative (Ki67+) phenotype in CD8+ T cells. | aacrjournals.org |
| T-Cell Activation | Enhanced T-cell activation due to increased glutamine in the TME. | cancer.gov |
| T-Cell Exhaustion Markers | Tendency to decrease exhaustion markers (PD-1+LAG-1+) on T cells. | aacrjournals.org |
| Exhaustion-Related Genes | Downregulation of genes associated with exhausted CD8+ T cells. | dracenpharma.com |
Suppression of Pro-Tumorigenic Cytokines and Proteins
This compound's impact on the tumor microenvironment extends to the modulation of various signaling molecules. aacrjournals.org Treatment with the compound has been shown to decrease several pro-tumorigenic cytokines and proteins. aacrjournals.orgmedchemexpress.com
| Suppressed Cytokine/Protein | Primary Pro-Tumorigenic Function |
| KC (Keratinocyte-derived Chemokine) | Neutrophil chemoattractant, implicated in inflammation and tumor progression. |
| IL-6 (Interleukin-6) | Promotes tumor cell growth, survival, and inflammation. |
| MCP-1 (Monocyte Chemoattractant Protein-1) | Recruits monocytes/macrophages that can have pro-tumor functions. |
| VEGF (Vascular Endothelial Growth Factor) | Stimulates the formation of new blood vessels (angiogenesis) to supply tumors. |
| LIF (Leukemia Inhibitory Factor) | Promotes cancer cell survival and stemness. |
Preclinical Efficacy and Therapeutic Potential in Experimental Oncology Models
In Vitro Antitumor Activity
The in vitro antitumor activity of Sirpiglenastat is directly linked to the availability of glutamine, highlighting its mechanism as a glutamine antagonist. In studies involving murine colon carcinoma (MC38) cells, both this compound and its active form, DON, inhibited cell growth in a concentration-dependent manner. aacrjournals.org The cytotoxicity of this compound was significantly enhanced in media with low glutamine concentrations (0.5 mmol/L) compared to high glutamine concentrations (4 mmol/L), with a 96.3-fold shift in the half-maximal inhibitory concentration (IC50). aacrjournals.org This glutamine-dependent effect was also observed in other cancer cell lines, including CT26 (murine colon carcinoma) and A549 (human lung carcinoma). aacrjournals.org In contrast, the conventional chemotherapeutic agent doxorubicin (B1662922) showed glutamine-independent cytotoxicity. aacrjournals.org
Further studies have demonstrated the efficacy of this compound in P493B lymphoma cells, where it was shown to decrease cell viability with a half-maximal effective concentration (EC50) of 10 µM.
| Cell Line | Model Type | Key Finding | Citation |
| MC38 | Murine Colon Carcinoma | Cytotoxicity is highly dependent on glutamine concentration. A 96.3-fold lower IC50 was observed in low glutamine (0.5 mmol/L) vs. high glutamine (4.0 mmol/L) media. | aacrjournals.org |
| CT26 | Murine Colon Carcinoma | Demonstrated glutamine-dependent sensitivity to this compound. | aacrjournals.org |
| A549 | Human Lung Carcinoma | Showed similar glutamine-dependent sensitivity to this compound. | aacrjournals.org |
| P493B | Human B-cell Lymphoma | Decreased cell viability with a reported EC50 of 10 µM. |
This table is interactive. Sort and filter data as needed.
In Vivo Antitumor Efficacy in Murine Models
This compound has demonstrated significant antitumor activity as a single agent in various in vivo murine models, which are critical for evaluating the therapeutic potential of new cancer drugs. aacrjournals.orgmedicalresearch.com
In syngeneic models, where tumor tissues from the same genetic background as the mouse are implanted, this compound has shown robust efficacy. In the MC38 colon cancer model, this compound resulted in significant, dose-dependent tumor growth inhibition (TGI) ranging from 96% to 101%. aacrjournals.org It also demonstrated a significant dose-dependent increase in lifespan in these animals. aacrjournals.org
Similar potent activity was observed in the CT26 colon carcinoma model, where this compound demonstrated significant efficacy as a single agent, achieving a TGI of 90% at day 12. aacrjournals.orgmedchemexpress.com Furthermore, in the H22 mouse hepatoma model, this compound treatment resulted in significant tumor growth inhibition. aacrjournals.orgmedchemexpress.com
The efficacy of this compound has also been validated in genetically engineered mouse models, which are designed to more accurately reflect human cancer development. In a GEMM of KRAS-driven lung adenocarcinoma, where the loss of the Keap1 gene accelerates tumor growth, this compound demonstrated robust anti-tumor efficacy. This is particularly relevant as tumors with mutations in the KEAP1/NRF2 pathway often exhibit metabolic vulnerabilities, including a dependency on glutamine. dracenpharma.com
Patient-derived xenograft models, where tumor tissue from a human patient is implanted into an immunodeficient mouse, are considered a valuable tool for preclinical drug evaluation. nih.govfrontiersin.org this compound has shown anti-tumor activity in PDX models of non-small cell lung cancer (NSCLC), particularly those with specific genetic mutations. dracenpharma.com For instance, in a lung adenocarcinoma PDX model with both Kras and KEAP1 mutations, this compound demonstrated notable anti-tumor effects. dracenpharma.com It has also shown superior anti-tumor activity compared to GLS1 inhibition in KEAP1-mutant squamous cell carcinoma PDX models. dracenpharma.com
In addition to PDX models, this compound has been tested in standard xenograft models where human cancer cell lines are implanted into immunodeficient mice. Efficacy has been observed in various xenograft models, including those for head and neck squamous cell carcinoma (HNSCC). patsnap.com To better simulate human metabolism, studies have utilized CES1-/- mice, where this compound is effectively metabolized to its active form, DON, in tumor tissues. In these specific mouse models, this compound was shown to reduce tumor size in mice bearing EL4 (murine T cell lymphoma), MC-38 (murine colon), EO771 (murine breast), or 3LL (Lewis lung carcinoma) tumors.
| Model Type | Specific Model | Cancer Type | Summary of Findings | Citation |
| Syngeneic | MC38 | Colon Carcinoma | Significant dose-dependent tumor growth inhibition (96%-101%) and increased lifespan. | aacrjournals.org |
| Syngeneic | CT26 | Colon Carcinoma | Significant single-agent efficacy with 90% TGI at day 12. | aacrjournals.orgmedchemexpress.com |
| Syngeneic | H22 | Hepatoma | Significant inhibition of tumor growth. | aacrjournals.orgmedchemexpress.com |
| GEMM | KRAS-driven/Keap1-loss | Lung Adenocarcinoma | Demonstrated robust anti-tumor efficacy in a model with glutamine dependency. | dracenpharma.com |
| PDX | KEAP1-mutant | Lung Adenocarcinoma | Showed anti-tumor activity. | dracenpharma.com |
| PDX | KEAP1-mutant | Squamous Cell Carcinoma | Demonstrated superior efficacy compared to GLS1 inhibition. | dracenpharma.com |
| Xenograft | HNSCC models | Head and Neck Squamous Cell Carcinoma | Potent antitumoral effect observed. | patsnap.com |
This table is interactive. Sort and filter data as needed.
Immunodeficient Murine Models for Adaptive Immune System Contribution Assessment
To delineate the contribution of the adaptive immune system to the antitumor activity of this compound, its efficacy was evaluated in both immunocompetent and immunodeficient murine models. aacrjournals.org A key study utilized the CT26 colon carcinoma model implanted in standard immunocompetent BALB/c mice and, in parallel, in immunodeficient BALB/c nude mice, which lack a thymus and are therefore deficient in T-lymphocytes. aacrjournals.org
The results demonstrated that the antitumor efficacy of this compound was significantly diminished in the immunodeficient mice compared to their immunocompetent counterparts. aacrjournals.org Specifically, at day 14 of the study, the tumor growth inhibition (TGI) was 88.1% in the immunocompetent mice, whereas it was reduced to 68.4% in the immunodeficient nude mice. aacrjournals.org
Table 1: Efficacy of this compound in Immunocompetent vs. Immunodeficient Mice
| Murine Model | Immune Status | Cancer Model | Tumor Growth Inhibition (TGI) | Source |
| BALB/c | Immunocompetent | CT26 Colon Carcinoma | 88.1% | aacrjournals.org |
| BALB/c Nude | Immunodeficient (T-cell deficient) | CT26 Colon Carcinoma | 68.4% | aacrjournals.org |
Therapeutic Efficacy in Specific Cancer Subtypes
This compound has demonstrated significant single-agent activity in preclinical models of various solid tumors, particularly those with specific genetic mutations that render them dependent on glutamine metabolism. dracenpharma.com
Non-Small Cell Lung Cancer (NSCLC)
Mutations in the Kelch-like ECH-associated protein 1 (KEAP1) and serine/threonine kinase 11 (STK11) genes are associated with aggressive non-small cell lung cancer (NSCLC) and resistance to standard therapies, including immune checkpoint inhibitors. researchgate.netfriendsofcancerresearch.org These mutations often lead to the hyperactivation of the NRF2 pathway, which, while promoting an antioxidant response, also creates metabolic vulnerabilities, including a heightened dependency on glutamine. researchgate.netdracenpharma.com
This compound has shown robust anti-tumor efficacy in multiple preclinical mouse and human models of KEAP1-mutant NSCLC. researchgate.net By broadly inhibiting glutamine-consuming reactions, this compound exploits the metabolic dependency of these tumors. researchgate.netdracenpharma.com Studies have shown that its mechanism is distinct from and broader than selective glutaminase (B10826351) (GLS) inhibition, suggesting that a more comprehensive blockade of glutamine metabolism is an effective strategy against KEAP1-mutant cancers. researchgate.net Preclinical data confirmed this compound's single-agent activity in NSCLC tumors with mutations in KEAP1 and STK11. dracenpharma.com In these models, the compound was found to robustly inhibit nucleotide and purine (B94841) metabolism. dracenpharma.com Furthermore, multimodal single-cell sequencing has shown that this compound can reverse T cell exhaustion and decrease regulatory T cells (Tregs), enhancing the function of CD4+ and CD8+ T cells. larvol.com
Acquired resistance to the third-generation EGFR tyrosine kinase inhibitor (TKI) osimertinib (B560133) is a major clinical challenge in the treatment of EGFR-mutant lung adenocarcinoma (LUAD). nih.govnih.gov Resistance mechanisms are heterogeneous and can involve both EGFR-dependent and independent pathways. nih.gov Preclinical data has indicated that this compound possesses single-agent activity in models of osimertinib-resistant NSCLC, highlighting a potential therapeutic avenue for this hard-to-treat patient population. dracenpharma.com The therapeutic concept of targeting glutamine metabolism in this context is being explored, with other novel prodrugs of DON also demonstrating antitumor activity against resistant tumors. larvol.com
Head and Neck Squamous Cell Carcinoma (HNSCC)
This compound has also shown therapeutic potential in preclinical models of head and neck squamous cell carcinoma (HNSCC). dracenpharma.comlarvol.com Research indicates that glutamine blockade with this compound sensitizes HNSCC cells to a form of iron-dependent cell death known as ferroptosis. larvol.com This effect is linked to the glutathione (B108866) peroxidase 4 (GPX4) enzyme, which protects cells from the accumulation of toxic lipid peroxides. By inhibiting glutamine metabolism, this compound appears to compromise this protective mechanism, rendering the cancer cells vulnerable to ferroptosis upon GPX4 inhibition. larvol.com This establishes a novel mechanistic link between glutamine metabolism and ferroptosis that could be therapeutically exploited in HNSCC. larvol.com
Pancreatic Ductal Adenocarcinoma (PDAC)
Pancreatic ductal adenocarcinoma (PDAC) is characterized by a high demand for glutamine to support its proliferation and maintain redox balance. researchgate.net Preclinical studies using this compound have demonstrated a profound decrease in tumor growth in in vivo models of PDAC. researchgate.net Treatment with DON, the active metabolite of this compound, was shown to induce a metabolic crisis in PDAC cells in vitro. researchgate.net Furthermore, DON treatment was found to decrease hyaluronan and collagen in the tumor microenvironment, leading to extensive remodeling of the extracellular matrix and increased infiltration of CD8+ T-cells. researchgate.net These findings suggest that targeting glutamine metabolism with this compound has direct antitumor effects and can favorably modulate the tumor microenvironment in PDAC. researchgate.net
Table 2: Summary of this compound Preclinical Efficacy in Specific Cancer Subtypes
| Cancer Subtype | Key Genetic Context | Preclinical Finding | Mechanism of Action | Source(s) |
| NSCLC | KEAP1/STK11 Mutations | Robust single-agent anti-tumor efficacy in multiple models. | Exploits glutamine dependency created by NRF2 hyperactivation; inhibits nucleotide/purine metabolism. | dracenpharma.comresearchgate.netdracenpharma.com |
| LUAD | Osimertinib-Resistant | Demonstrated single-agent activity in preclinical models. | Broad antagonism of glutamine metabolism. | dracenpharma.com |
| HNSCC | Not Specified | Sensitizes cancer cells to ferroptosis. | Glutamine blockade compromises GPX4-mediated protection against lipid peroxidation. | larvol.com |
| PDAC | Not Specified | Reduced tumor growth in vivo; induced metabolic crisis in vitro. | Broad inhibition of glutamine metabolism; remodeling of the tumor microenvironment. | researchgate.net |
Synergistic Effects in Combination Therapies
The therapeutic potential of this compound is significantly amplified when used in combination with other anti-cancer therapies. By targeting the metabolic addiction of tumors to glutamine, this compound can create a more favorable tumor microenvironment for the activity of other agents, leading to enhanced efficacy and more durable responses in preclinical models. nih.govdracenpharma.com
Preclinical evidence strongly supports the synergistic combination of this compound with various immune checkpoint inhibitors. biorxiv.org This synergy is attributed to this compound's ability to remodel the tumor microenvironment, making it more susceptible to an anti-tumor immune response. nih.gov By inhibiting glutamine metabolism in tumor cells, this compound can alleviate the immunosuppressive conditions within the tumor, thereby enhancing the efficacy of immune checkpoint blockade. nih.govdracenpharma.com
In the CT26 colon cancer model, combination therapy of this compound with anti-PD-1 or anti-PD-L1 antibodies resulted in significantly improved survival and a higher percentage of long-term durable cures compared to either monotherapy alone. nih.gov Specifically, the combination of this compound with an anti-PD-1 antibody led to a 62.5% cure rate, a substantial increase from the 0% cure rate observed with anti-PD-1 monotherapy. nih.gov Similarly, when combined with an anti-PD-L1 antibody, this compound achieved up to a 50% long-term durable cure rate. nih.gov
Furthermore, synergistic effects have also been observed with other immune checkpoint inhibitors. In preclinical models, the combination of this compound with an anti-CTLA-4 antibody or an anti-TIGIT antibody also demonstrated enhanced anti-tumor efficacy, leading to improved survival outcomes. nih.govdracenpharma.com These findings underscore the broad potential of this compound to augment the therapeutic effects of a range of immune checkpoint inhibitors.
Interactive Table: Preclinical Efficacy of this compound in Combination with Immune Checkpoint Inhibitors in the CT26 Colon Cancer Model
| Treatment Group | Median Survival (days) | Long-Term Cures (%) |
| Vehicle | 27.5 | 0 |
| Anti-PD-1 Ab | Not Reported | 0 |
| This compound (1.4 mg/kg) + Anti-PD-1 Ab | >77 | 62.5 |
| Anti-PD-L1 Ab | 29.5 | Not Reported |
| This compound (0.7 mg/kg) + Anti-PD-L1 Ab | 76.5 | 12.5 |
| This compound (1.4 mg/kg) + Anti-PD-L1 Ab | 94 | 50 |
| Anti-CTLA-4 Ab | Not Reported | Not Reported |
| This compound + Anti-CTLA-4 Ab | Significantly Improved | Not Reported |
| Anti-TIGIT Ab | Not Reported | Not Reported |
| This compound + Anti-TIGIT Ab | Significantly Improved | Not Reported |
Recent preclinical findings have illuminated a novel synergistic relationship between this compound and inhibitors of the extracellular signal-regulated kinase (ERK) pathway. The ERK pathway is a critical signaling cascade that regulates cell proliferation and survival, and its dysregulation is a common feature in many cancers.
A study investigating the metabolic dependencies of pancreatic ductal adenocarcinoma (PDAC) revealed that treatment with this compound led to a compensatory activation of the ERK signaling pathway as a survival mechanism in tumor cells. nih.gov This observation provided a strong rationale for combining this compound with an inhibitor of this pathway to counteract this resistance mechanism.
To test this hypothesis, researchers combined this compound with trametinib (B1684009), a potent and selective inhibitor of MEK1 and MEK2, which are key kinases in the ERK pathway. The combination therapy was evaluated in a homogeneous PDAC model. The results demonstrated that the addition of trametinib to this compound treatment led to a significant increase in the survival rate of the animals compared to either agent alone. nih.gov This suggests that the dual inhibition of glutamine metabolism and the ERK pathway can create a powerful anti-tumor effect, offering a promising therapeutic strategy for cancers that rely on ERK signaling for survival. nih.gov
Interactive Table: Preclinical Efficacy of this compound in Combination with an ERK Pathway Inhibitor
| Cancer Model | Combination Therapy | Observed Outcome |
| Pancreatic Ductal Adenocarcinoma (PDAC) | This compound (DRP-104) + Trametinib (MEK Inhibitor) | Significantly increased survival rate |
Comparative Research and Distinctive Profile of Sirpiglenastat
Differentiation from Selective Glutaminase (B10826351) Inhibitors (e.g., CB-839, Telaglenastat)
A key distinction of sirpiglenastat lies in its broad-spectrum antagonism of glutamine metabolism, which sets it apart from selective inhibitors that target a single enzyme in the pathway. medicalresearch.comresearchgate.net Selective inhibitors, such as Telaglenastat (CB-839), are first-in-class, orally active compounds that specifically and reversibly inhibit glutaminase 1 (GLS1). medchemexpress.comesmoopen.com GLS1 is the enzyme responsible for converting glutamine to glutamate (B1630785), a crucial step for many cancer cells to fuel the tricarboxylic acid (TCA) cycle. onclive.com
In contrast, this compound, upon conversion to its active moiety DON, irreversibly inhibits not only GLS1 but also at least nine other enzymes that utilize glutamine. aacrjournals.orgnih.gov This broad inhibition disrupts multiple fundamental metabolic pathways essential for cancer cell proliferation and survival, including the synthesis of nucleotides (purines and pyrimidines), amino acids, and hexosamines. aacrjournals.orgdracenpharma.com This multi-pronged attack may circumvent the metabolic escape mechanisms that can lead to resistance against highly selective GLS1 inhibitors. nih.gov While selective GLS1 inhibition has shown promise, therapeutic responses in monotherapy have been generally limited, potentially due to compensatory metabolic pathways that tumors can exploit. aacrjournals.org this compound's broader mechanism of action suggests it may be a more effective therapeutic approach against tumors with a dependency on glutamine metabolism. researchgate.net
| Feature | This compound (Active Moiety: DON) | Telaglenastat (CB-839) |
|---|---|---|
| Target(s) | Broad-spectrum; inhibits at least 10 glutamine-utilizing enzymes (e.g., GLS1, GFAT, CTPS, GMPS). aacrjournals.orgmedicalresearch.comnih.gov | Selective; primarily targets glutaminase 1 (GLS1). medchemexpress.comesmoopen.com |
| Mechanism of Action | Irreversible covalent inhibitor. nih.govdracenpharma.com | Reversible, allosteric inhibitor. medchemexpress.comnih.gov |
| Metabolic Pathways Disrupted | Glutaminolysis, de novo nucleotide synthesis, hexosamine biosynthesis, amino acid synthesis, NAD+ synthesis. aacrjournals.orgdracenpharma.com | Primarily glutaminolysis (conversion of glutamine to glutamate). onclive.com |
| Rationale | To overcome potential resistance to single-enzyme inhibition by broadly disrupting glutamine metabolism. researchgate.netnih.gov | To specifically block the first key step in glutamine utilization by cancer cells. onclive.com |
Advantages of Prodrug Design in Overcoming Prior DON Limitations
The therapeutic potential of DON as a broad glutamine antagonist was recognized for decades; however, its clinical development was halted by dose-limiting toxicities, particularly severe gastrointestinal (GI) side effects. nih.govresearchgate.netjohnshopkins.edu This toxicity is attributed to the high reliance of rapidly proliferating healthy cells, such as those lining the GI tract, on glutamine metabolism. johnshopkins.eduhopkinsmedicine.org
This compound was engineered as a prodrug to circumvent these limitations. aacrjournals.orgresearchgate.net The inactive compound is designed for preferential delivery to and activation within the tumor, thereby concentrating the active drug, DON, where it is needed and sparing healthy tissues. nih.govoncozine.comdrugtargetreview.com This tumor-targeted approach has been shown in preclinical models to create a significantly wider therapeutic window. dracenpharma.com Studies in mice demonstrated that after administration of this compound, there was a substantially higher concentration of the active drug in the tumor compared to the gastrointestinal tract. hopkinsmedicine.orgdrugtargetreview.com This preferential distribution allows for potent anti-tumor efficacy without the overt toxicity that plagued the original compound. researchgate.netdracenpharma.com The prodrug design is a critical innovation, enabling the re-evaluation of a highly potent anti-cancer agent by mitigating its primary drawback. hopkinsmedicine.orgoncozine.com
| Limitation of DON | This compound (Prodrug) Advantage |
|---|---|
| High Gastrointestinal (GI) Toxicity | Designed for high stability in GI tissues and plasma, minimizing release of active DON in the gut. dracenpharma.comdracenpharma.com |
| Lack of Tumor Selectivity | Preferentially converted to active DON within the tumor microenvironment, leading to higher drug concentration in the tumor vs. healthy tissue. aacrjournals.orgdrugtargetreview.comcancer.gov |
| Narrow Therapeutic Window | Significantly improved therapeutic window, allowing for effective anti-tumor doses with reduced systemic toxicity. researchgate.netdracenpharma.com |
| Systemic Exposure and Side Effects | Limits systemic exposure to the toxic active moiety, potentially reducing side effects. cancer.govdracenpharma.com |
Unique Contribution to Immuno-Metabolic Reprogramming Research
This compound's impact extends beyond the direct killing of cancer cells; it profoundly remodels the tumor microenvironment (TME), making a unique contribution to the field of immuno-metabolism. aacrjournals.orgdracenpharma.com Highly proliferative tumors consume vast amounts of glutamine, depleting this essential amino acid from the TME and thereby suppressing the function of crucial immune cells, such as T cells. aacrjournals.orgnih.gov
By blocking tumor glutamine metabolism, this compound not only inhibits tumor growth but also leads to a broad metabolic remodeling of the TME that enhances anti-tumor immunity. medicalresearch.comdracenpharma.com Research findings indicate that treatment with this compound leads to significant and broad changes in immune cell infiltrates. aacrjournals.org Specifically, it has been shown to:
Stimulate effector immune cells : It increases the presence of tumor-infiltrating lymphocytes (TILs), including T effector cells, Natural Killer (NK) cells, and NKT cells. aacrjournals.orgdracenpharma.com
Reprogram myeloid cells : It inhibits immunosuppressive myeloid-derived suppressor cells (MDSCs) and polarizes tumor-associated macrophages (TAMs) towards a pro-inflammatory, anti-tumor M1 phenotype. aacrjournals.org
Alter the metabolic landscape : It decreases immunosuppressive metabolites within the TME, such as kynurenine, and reduces pro-tumorigenic proteins. aacrjournals.orgdracenpharma.commedchemexpress.com
This dual mechanism of directly targeting tumor metabolism while simultaneously stimulating both the innate and adaptive immune systems is a distinctive feature. medicalresearch.commedchemexpress.com This immuno-metabolic reprogramming creates a less hospitable environment for the tumor and renders it more susceptible to immune attack, providing a strong rationale for its use in combination with immune checkpoint inhibitors. aacrjournals.orgnih.gov
| Immune Cell/Component | Effect of this compound-Mediated Reprogramming |
|---|---|
| T Effector Cells | Increased infiltration and proliferation; reduced exhaustion. aacrjournals.orgdracenpharma.com |
| NK and NKT Cells | Stimulated and increased infiltration. aacrjournals.orgdracenpharma.com |
| Tumor-Associated Macrophages (TAMs) | Polarized from an immunosuppressive M2-like phenotype to an anti-tumor M1 phenotype. aacrjournals.org |
| Myeloid-Derived Suppressor Cells (MDSCs) | Inhibited/decreased. aacrjournals.orgdracenpharma.com |
| Immunosuppressive Metabolites (e.g., Kynurenine) | Decreased levels in the TME. aacrjournals.orgdracenpharma.com |
Advanced Research Directions and Translational Perspectives
Comprehensive Metabolomic and Gene Expression Profiling for Biomarker Discovery
Metabolomic and gene expression profiling studies have been instrumental in elucidating the multifaceted mechanisms of action of Sirpiglenastat. These analyses reveal significant alterations in tumor metabolism and immune cell dynamics, offering insights into potential biomarkers for treatment response.
Metabolomic Profiling: Treatment with this compound induces widespread metabolic reprogramming within tumors, disrupting anabolism and canonical cancer metabolic pathways researchgate.netaacrjournals.orgnih.govaacrjournals.orgdracenpharma.comresearchgate.net. Key findings include:
Altered Glutamine Metabolism: this compound directly antagonizes glutamine metabolism, leading to significant changes in glutamine utilization pathways researchgate.netaacrjournals.orgnih.govaacrjournals.orgdracenpharma.comresearchgate.net.
Decreased Immunosuppressive Metabolites: Several metabolites associated with immune suppression, such as Kynurenine, Tryptophan catabolites, PGE2 (a COX/LOX metabolite), and adenine (B156593)/adenosine, are significantly reduced dracenpharma.com.
Nucleotide Synthesis Disruption: this compound impacts nucleotide biosynthesis, characterized by decreased pyrimidine (B1678525) and purine (B94841) nucleotide metabolites, alongside increased ATP levels aacrjournals.orgaacrjournals.org. Specifically, FGAR (a substrate for purine synthesis) increases, while adenine and guanine (B1146940) decrease nih.gov.
Amino Acid and Energy Metabolism Shifts: Tumors treated with this compound show increased levels of glutamine and other amino acids dracenpharma.com. Alterations in glucose and fructose (B13574) metabolism are also observed, with decreased lactate (B86563) production, suggesting a shift in energy substrate utilization aacrjournals.org.
Gene Expression Profiling: Gene expression analyses, often coupled with flow cytometry, highlight this compound's profound immunomodulatory effects researchgate.netaacrjournals.orgnih.govaacrjournals.orgdracenpharma.comresearchgate.net. These include:
Enhanced Immune Cell Infiltration: Significant increases in Tumor-Infiltrating Lymphocytes (TILs), T cells, NK cells, and NKT cells are consistently observed researchgate.netaacrjournals.orgnih.govaacrjournals.orgdracenpharma.comresearchgate.net.
Immune Cell Functional Modulation: T cells exhibit increased proliferation and reduced exhaustion markers researchgate.netaacrjournals.orgnih.govaacrjournals.orgdracenpharma.comresearchgate.netnih.gov. Tumor-associated macrophages (TAMs) are polarized towards the pro-inflammatory M1 phenotype researchgate.netaacrjournals.orgnih.govaacrjournals.orgdracenpharma.comresearchgate.net. Concurrently, immunosuppressive cell populations such as Myeloid-Derived Suppressor Cells (MDSCs) and protumorigenic proteins are decreased researchgate.netaacrjournals.orgnih.govaacrjournals.orgdracenpharma.comresearchgate.net.
Immune-Related Gene Signatures: NanoString analysis reveals downregulation of exhausted CD8+ T cell-related genes and modulation of genes associated with M1/M2 macrophage polarization dracenpharma.com. Cytokine profiling indicates a reduction in pro-tumorigenic factors like VEGF and KC (IL-8) nih.gov.
Biomarker Potential: The observed changes in plasma Glutamine/Glutamate (B1630785) ratios may serve as pharmacodynamic biomarkers for this compound's target engagement fibrofoundation.org. Furthermore, the specific patterns of metabolic reprogramming and immune cell modulation could potentially be developed into predictive biomarkers for patient stratification and treatment response.
| Metabolite/Pathway Category | Observed Change with this compound | Potential Biomarker Significance |
| Glutamine Metabolism | Altered, increased glutamine | Target engagement, metabolic stress indicator |
| Immunosuppressive Metabolites | Decreased (Kynurenine, PGE2) | Indicator of reduced immune suppression, potential response |
| Nucleotide Synthesis | Decreased pyrimidines/purines | Disruption of cancer cell proliferation machinery |
| Immune Cell Infiltration | Increased (TILs, T cells, NK cells) | Enhanced anti-tumor immune activity |
| Immune Cell Function | Decreased T cell exhaustion, M1 TAM polarization | Improved immune response, potential response |
| Pro-Tumorigenic Cytokines | Decreased (VEGF, KC/IL-8) | Reduced tumor support, potential response |
| Plasma Gln/Glu Ratio | Altered | Surrogate PD biomarker for target engagement fibrofoundation.org |
Elucidation of Compensatory Metabolic Pathways and Resistance Mechanisms
Cancer cells exhibit remarkable metabolic plasticity, enabling them to adapt to therapeutic interventions. Understanding these compensatory mechanisms is crucial for predicting and overcoming potential resistance to this compound.
Metabolic Adaptation: Cancer cells can activate alternative metabolic pathways to circumvent glutamine dependency when faced with glutamine antagonists nih.govbiomolther.orgmdpi.comsaspublishers.com. These include:
Pyruvate Carboxylation: This pathway allows cells to replenish the TCA cycle using glucose-derived pyruvate, bypassing the need for glutamine-derived anaplerosis nih.govbiomolther.orgoaepublish.comspringermedizin.de.
Alternative Glutaminase (B10826351) Isoforms: Upregulation of GLS2, another glutaminase isoform, has been identified as a resistance mechanism to selective GLS inhibitors nih.gov.
Other Anaplerotic Substrates: Cancer cells may utilize other substrates like oxaloacetate or glutamate to maintain TCA cycle function nih.govspringermedizin.de.
Fibrolamellar Carcinoma (FLC) Specifics: In FLC, the DNAJB1-PRKACA fusion drives a metabolic rewiring that leads to "glutamine addiction." This dependency can result in nutrient depletion in the TME and enrichment with immunosuppressive metabolites like ammonia, potentially impairing anti-tumor immune responses and contributing to resistance fibrofoundation.orgfibrofoundation.org.
General Resistance Strategies: While specific resistance mechanisms to this compound are still under investigation, general strategies employed by cancer cells against glutamine metabolism inhibitors include enhancing metabolic flexibility and activating alternative nutrient supply pathways biomolther.orgmdpi.comsaspublishers.comoaepublish.com. The broad-spectrum antagonism by this compound may, however, offer an advantage in overcoming resistance mechanisms that target single enzymes within the glutamine metabolic network.
Development of Next-Generation Glutamine Antagonist Prodrugs
The development of this compound represents a significant advancement in the field of glutamine antagonism, specifically addressing the limitations of earlier compounds like DON.
Rationale for Prodrug Design: this compound (DRP-104) was engineered as a prodrug of DON to mitigate DON's inherent toxicity, particularly to the gastrointestinal tract, which hampered its clinical development researchgate.netfibrofoundation.orghopkinsmedicine.orgsciencedaily.comoncozine.com. The core innovation lies in its chemical design, which renders the molecule inactive until it reaches the tumor microenvironment researchgate.nethopkinsmedicine.orgsciencedaily.comoncozine.com.
Tumor-Targeted Activation: this compound is designed to be bio-activated preferentially within tumors through enzymatic cleavage of attached promoieties, while remaining largely inactive in healthy tissues like the gut researchgate.nethopkinsmedicine.orgsciencedaily.comoncozine.com. This targeted activation ensures higher concentrations of the active drug (DON) at the tumor site, leading to potent anti-tumor effects with reduced systemic toxicity hopkinsmedicine.orgsciencedaily.com.
Advantages of the Prodrug Approach: This strategy allows for the safe reevaluation and clinical application of the highly efficacious glutamine antagonist class researchgate.nethopkinsmedicine.orgsciencedaily.comoncozine.com. Preclinical studies demonstrated that DRP-104 delivered significantly more active drug to tumors compared to the gut, showing comparable tumor eradication with markedly improved tolerability hopkinsmedicine.orgsciencedaily.com. The prodrug's stability in plasma and GI tissues, coupled with preferential tumor distribution and activation, underscores its success as a next-generation therapeutic fibrofoundation.org.
Integration with Emerging Therapeutic Modalities
This compound's ability to remodel the tumor microenvironment and enhance anti-tumor immunity positions it as a promising candidate for combination therapies with emerging treatment modalities, particularly immunotherapies.
Synergy with Immune Checkpoint Inhibitors: this compound exhibits significant synergistic activity when combined with immune checkpoint inhibitors, such as anti-PD-1/PD-L1 therapies researchgate.netaacrjournals.orgnih.govaacrjournals.orgnih.govdracenpharma.commycancergenome.orgmedchemexpress.com. This synergy is attributed to its capacity to enhance immune cell infiltration (T cells, NK cells) and function (M1 TAM polarization, reduced MDSCs) while decreasing immunosuppressive metabolites researchgate.netaacrjournals.orgnih.govaacrjournals.orgdracenpharma.comresearchgate.netdracenpharma.comnih.gov. Clinical trials are actively investigating combinations with agents like KEYTRUDA (pembrolizumab) and durvalumab dracenpharma.comfibrofoundation.orgfibrofoundation.orgmycancergenome.orgdracenpharma.com.
Combinations with Targeted Therapies: Preclinical data suggest that this compound's efficacy can be further augmented by combination with other targeted agents. For instance, combining DRP-104 with MTAP inhibition demonstrated superior anti-tumor effects in prostate cancer models biorxiv.org. Its impact on purine metabolism and potential activation of the cGAS-STING pathway also suggests integration opportunities with therapies targeting DNA damage response or innate immunity biorxiv.orglarvol.com.
Novel Therapeutic Strategies: The drug's broad metabolic effects and immune-modulatory properties open avenues for combination with novel cancer treatments. For example, research into overcoming resistance to Osimertinib (B560133) in lung cancer highlights the potential of targeting glutamine metabolic dependency larvol.com. Furthermore, this compound's role in sensitizing cancer cells to ferroptosis upon GPX4 inhibition suggests potential this compound-ferroptosis combination therapies larvol.com. The specific metabolic rewiring in cancers like FLC, driven by genetic alterations, presents a rationale for combining this compound with immune checkpoint inhibitors to achieve a dual attack on tumor metabolism and immune evasion fibrofoundation.orgfibrofoundation.org.
Compound List:
this compound (DRP-104)
DON (6-Diazo-5-oxo-L-norleucine)
KEYTRUDA (pembrolizumab)
VEGF
KC (IL-8)
MDSC (Myeloid-derived suppressor cells)
T cells (including CD8+ T cells, CD4+ T cells)
NK cells
NKT cells
TAMs (Tumor-associated macrophages)
GLS1 (Glutaminase 1)
GLS2 (Glutaminase 2)
MTAP (Methylthioadenosine Phosphorylase)
GPX4 (Glutathione Peroxidase 4)
BPTES
CB-839 (Telaglenastat)
Atezolizumab
Durvalumab
Docetaxel
Osimertinib
Trimetinib
LHRH modulators
CYP17A1 inhibitors
AR antagonists
MYC
KEAP1
NRF2
STK11
KRAS
PD-L1
PD-1
CTLA-4
FGAR
ATP
PGE2
NAD+
GSH/GSSG
MTA
DNAJB1-PRKACA fusion
Q & A
Q. What experimental models are most appropriate for studying Sirpiglenastat's mechanism of action in glutamine metabolism?
Methodological Answer: Preclinical studies should utilize in vitro assays (e.g., glutaminase activity assays in cancer cell lines) and in vivo models (e.g., xenograft mice with glutamine-dependent tumors) to validate this compound's efficacy as a glutamine antagonist. Include orthogonal validation methods, such as metabolomic profiling (e.g., LC-MS) to quantify changes in glutamine/glutamate levels post-treatment . For reproducibility, adhere to NIH guidelines for preclinical reporting, including randomization, blinding, and statistical power calculations .
Q. How can researchers design robust pharmacokinetic (PK) studies for this compound in early-phase clinical trials?
Methodological Answer: Employ a population PK modeling approach to account for inter-individual variability in drug metabolism. Collect serial plasma samples during Phase I trials (NCT04471415) to assess parameters like AUC, Cmax, and half-life. Validate assays using mass spectrometry to ensure sensitivity and specificity, and correlate PK data with pharmacodynamic biomarkers (e.g., circulating glutamine levels) .
Q. What biomarkers are critical for evaluating this compound's target engagement in clinical trials?
Methodological Answer: Prioritize biomarkers linked to glutamine metabolism, such as:
- Direct targets : Glutaminase enzyme activity (measured via enzymatic assays in tumor biopsies).
- Downstream effects : ATP levels, mTOR pathway activation (via immunohistochemistry or RNA sequencing). Use longitudinal sampling to track biomarker dynamics and establish dose-response relationships. Ensure biomarker assays are CLIA-certified for clinical validity .
Advanced Research Questions
Q. How should researchers address discrepancies between preclinical and clinical efficacy data for this compound?
Methodological Answer: Conduct a retrospective translational analysis to identify confounding factors:
- Compare tumor microenvironments (e.g., hypoxia, stromal interactions) between preclinical models and patient samples.
- Use multi-omics integration (proteomics, transcriptomics) to pinpoint resistance mechanisms (e.g., compensatory amino acid transporters).
- Apply Bayesian statistical frameworks to quantify uncertainty in cross-study comparisons .
Q. What statistical methods are optimal for analyzing heterogeneous response data in this compound combination therapy trials?
Methodological Answer: Implement a hierarchical mixed-effects model to account for patient subgroups and tumor heterogeneity. For time-to-event endpoints (e.g., progression-free survival), use Cox proportional hazards regression with stratification by molecular biomarkers. Pre-specify adaptive trial designs to re-estimate sample sizes if interim analyses reveal unexpected variability .
Q. How can researchers validate this compound's off-target effects without compromising study validity?
Methodological Answer:
- Perform chemical proteomics (e.g., thermal shift assays or affinity purification mass spectrometry) to identify unintended protein interactions.
- Use CRISPR-Cas9 screens in isogenic cell lines to distinguish on-target vs. off-target effects.
- Apply false discovery rate (FDR) corrections in high-throughput datasets to minimize Type I errors .
Q. What strategies mitigate bias in retrospective analyses of this compound's real-world evidence (RWE)?
Methodological Answer: Apply propensity score matching to balance covariates (e.g., age, prior therapies) between treatment cohorts. Validate RWE against prospective trial data (NCT04471415) to assess external validity. Use sensitivity analyses to quantify the impact of unmeasured confounders (e.g., immortal time bias) .
Methodological Frameworks
How to formulate FINER (Feasible, Interesting, Novel, Ethical, Relevant) research questions for this compound studies?
Methodological Answer:
- Feasible : Ensure access to validated this compound analogs and clinical trial biospecimens.
- Novel : Focus on understudied mechanisms (e.g., this compound's impact on tumor immunogenicity).
- Ethical : Adhere to IRB protocols for patient-derived xenograft (PDX) models and informed consent in trials.
- Relevant : Align with NIH priorities for metabolic oncology .
Q. What data-sharing standards apply to this compound research to enhance reproducibility?
Methodological Answer: Follow FAIR (Findable, Accessible, Interoperable, Reusable) principles:
- Deposit raw metabolomic data in repositories like MetaboLights.
- Use controlled vocabularies (e.g., MeSH terms) for metadata annotation.
- Publish negative results in platforms like Zenodo to counter publication bias .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
